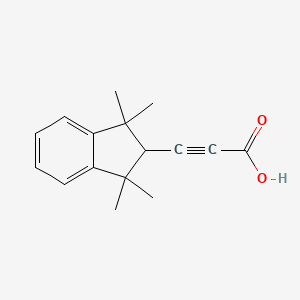
3-(1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-yl)prop-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-yl)prop-2-ynoic acid is an organic compound that belongs to the class of alkynes and indenes It is characterized by the presence of a propynoic acid group attached to a tetramethyl-substituted indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-yl)prop-2-ynoic acid typically involves multiple steps. One common method starts with the preparation of 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene, which is then subjected to further reactions to introduce the propynoic acid group. The reaction conditions often involve the use of strong bases and solvents such as tetrahydrofuran (THF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-yl)prop-2-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propynoic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
3-(1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-yl)prop-2-ynoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-yl)prop-2-ynoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene: A precursor in the synthesis of the target compound.
2,3-Dihydro-1H-inden-1-one: A structurally related compound with different functional groups.
1,1,2,3,3,6-Hexamethyl-1H-indene: Another indene derivative with multiple methyl substitutions.
Uniqueness
3-(1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-yl)prop-2-ynoic acid is unique due to the presence of both the tetramethyl-substituted indene ring and the propynoic acid group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
919301-42-1 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
3-(1,1,3,3-tetramethyl-2H-inden-2-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C16H18O2/c1-15(2)11-7-5-6-8-12(11)16(3,4)13(15)9-10-14(17)18/h5-8,13H,1-4H3,(H,17,18) |
InChI Key |
YAGQCYNXVPAYCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(C2=CC=CC=C21)(C)C)C#CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


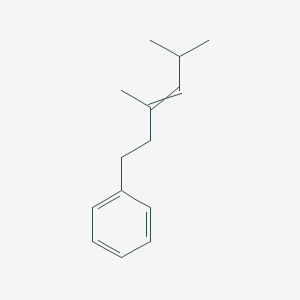
![Phenol, 2,4-dichloro-6-[(cyclopropylimino)methyl]-](/img/structure/B14200446.png)
![3-Pyridinecarboxylic acid, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14200449.png)
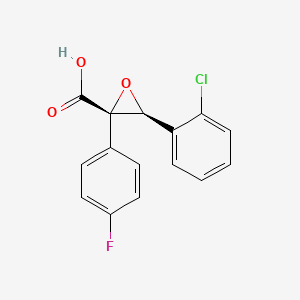
![2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-6-methoxybenzaldehyde](/img/structure/B14200458.png)
![4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile](/img/structure/B14200465.png)
![4-[1-Amino-2-(4-chlorobenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14200469.png)
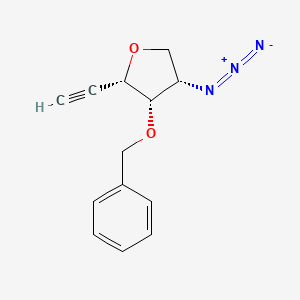
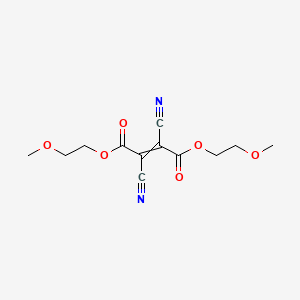
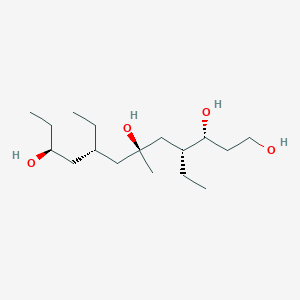
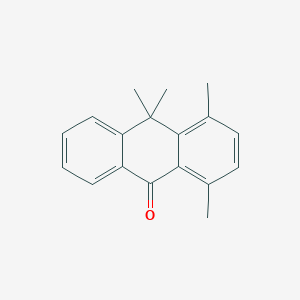
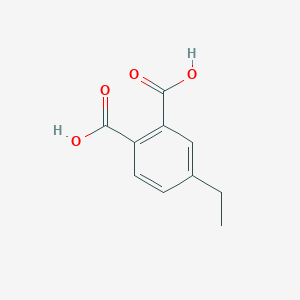
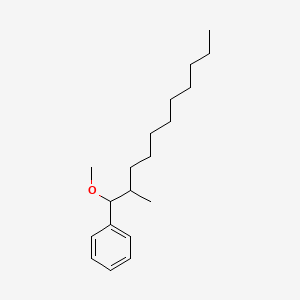
![{[(1S)-Cyclopent-2-en-1-yl]methyl}benzene](/img/structure/B14200497.png)
